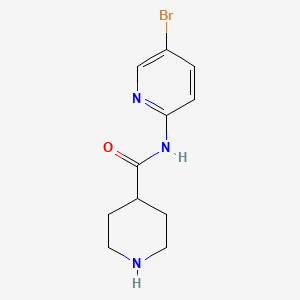

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBVIZQRKHROA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Abstract

This technical guide provides a detailed methodology for the synthesis and characterization of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine-4-carboxamide scaffold is a privileged structure found in a variety of pharmacologically active agents, and its combination with a substituted bromopyridine moiety presents a valuable building block for library synthesis and lead optimization.[1][2] This document outlines a robust and reproducible synthetic protocol centered on a carbodiimide-mediated amide coupling reaction, details the mechanistic rationale behind the chosen methodology, and provides a comprehensive guide to the structural and purity characterization of the final product using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction and Scientific Context

The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and finding ubiquitous presence in a vast array of pharmaceuticals.[3][4] The synthesis of this compound (Figure 1) represents a classic yet critical transformation: the coupling of a carboxylic acid with an amine. The resulting molecule merges two important pharmacophores. The piperidine-4-carboxamide core is a well-established scaffold in drug design, with derivatives showing activity as CCR5 inhibitors for HIV treatment and as antimalarial agents.[1][5] The 2-amino-5-bromopyridine moiety provides a versatile handle for further functionalization, for instance, via palladium-catalyzed cross-coupling reactions, and is itself a common feature in bioactive compounds.[6]

This guide provides an expert-driven approach to the synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful outcome. We will delve into a standard, yet highly effective, coupling strategy and provide the necessary framework for its successful implementation and validation.

| Compound Identifier | Value | Source |

| IUPAC Name | This compound | [7][8] |

| CAS Number | 1152544-76-7 | [8] |

| Molecular Formula | C₁₁H₁₄BrN₃O | [7][8] |

| Molecular Weight | 284.15 g/mol | [7][8] |

Figure 1: Key Identifiers for the Target Compound

Retrosynthetic Analysis and Strategy

The most logical and direct approach to synthesizing the target amide is through the formation of the amide bond between piperidine-4-carboxylic acid and 2-amino-5-bromopyridine. This disconnection is strategically sound as both starting materials are commercially available, minimizing the need for lengthy precursor synthesis.

Caption: Retrosynthetic analysis of the target compound.

The primary challenge in this transformation is that the direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires harsh conditions.[9] Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Our chosen strategy employs a carbodiimide-based coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, N-hydroxybenzotriazole (HOBt).[9][10]

Detailed Synthetic Protocol

This protocol is based on well-established EDC/HOBt coupling procedures, which are widely used for their efficiency and the convenient removal of byproducts.[9][11]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Amount |

| Piperidine-4-carboxylic acid | 129.16 | 1.0 | (user defined) |

| 2-Amino-5-bromopyridine | 172.99 | 1.1 | (calculated) |

| EDC·HCl | 191.70 | 1.2 | (calculated) |

| HOBt | 135.12 | 1.2 | (calculated) |

| DIPEA | 129.24 | 2.5 | (calculated) |

| Anhydrous DMF | - | - | (to 0.2 M) |

| Ethyl Acetate (EtOAc) | - | - | (for workup) |

| Saturated NaHCO₃ (aq) | - | - | (for workup) |

| Brine | - | - | (for workup) |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 equiv.), 2-amino-5-bromopyridine (1.1 equiv.), and HOBt (1.2 equiv.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids, aiming for a concentration of approximately 0.2 M with respect to the limiting reagent (piperidine-4-carboxylic acid).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Reagent Addition: To the cold, stirred solution, add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes. Following this, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise via syringe.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes are crucial for removing the water-soluble urea byproduct from EDC and excess HOBt/DIPEA salts.[9][11]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[9]

Mechanism of Amide Bond Formation

The EDC/HOBt coupling proceeds through a multi-step mechanism designed to generate a highly reactive ester intermediate, which is then readily attacked by the amine.

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Causality Explained:

-

Step 1: Activation: The carboxylic acid first attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.[9]

-

Step 2: Interception: HOBt acts as a crucial additive by intercepting the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable than the O-acylisourea, reducing the risk of side reactions and, in the case of chiral carboxylic acids, suppressing racemization.[3][9]

-

Step 3: Nucleophilic Attack: The amine (2-amino-5-bromopyridine) then attacks the carbonyl carbon of the HOBt-active ester. The 2-aminopyridine nitrogen is the nucleophile in this step.

-

Step 4: Product Formation: The tetrahedral intermediate collapses to form the stable amide bond, regenerating HOBt and releasing the water-soluble urea byproduct derived from EDC.[9] The use of a non-nucleophilic base like DIPEA is essential to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine remains nucleophilic.[9]

Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. Key expected signals include:

-

A downfield singlet or doublet for the proton on the pyridine ring adjacent to the bromine.

-

Two distinct doublets for the protons on the pyridine ring ortho and meta to the amide nitrogen.

-

A broad singlet for the amide N-H proton.[12]

-

A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the piperidine ring.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Expected signals include those for the carbonyl carbon (around 170-175 ppm), the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 284.15 and 286.15 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Chromatography

-

Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. The product should appear as a single spot with an Rf value distinct from the starting materials.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A successful synthesis should yield a product with >95% purity as determined by the peak area in the chromatogram.

| Analytical Technique | Expected Result / Observation |

| ¹H NMR | Signals corresponding to pyridine, piperidine, and amide protons. |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 284.15 / 286.15 (1:1 ratio). |

| HPLC | Purity >95%. |

Discussion and Broader Impact

The protocol described herein provides a reliable pathway to this compound. The choice of EDC/HOBt is deliberate; it represents a balance of reactivity, cost-effectiveness, and operational simplicity, making it suitable for both small-scale discovery and larger-scale synthesis.[4][9]

The synthesized compound is more than a mere synthetic target; it is a strategic intermediate. The presence of the bromo-pyridine moiety invites further chemical exploration. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of a diverse library of analogues. This capability is invaluable in structure-activity relationship (SAR) studies, where systematic modification of the molecule is required to optimize biological activity and pharmacokinetic properties.[6] Given the established biological relevance of the piperidine-4-carboxamide scaffold, this compound serves as an excellent starting point for programs targeting infectious diseases or other therapeutic areas.[1][5]

References

- Application Notes and Protocols for Amide Bond Formation using EDC and H

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

- Amine to Amide (EDC + HOBt). Common Organic Chemistry.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Acid-Amine Coupling using EDCI. Organic Synthesis.

- This compound. CymitQuimica.

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre

- 4-(Ethylamino)piperidine-4-carboxamide. PubChem.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- This compound. Unnamed Source.

- N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide. PubChem.

- Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed.

- Amide Bond Formation and Peptide Coupling.

- N1-(5-Bromopyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)... BLDpharm.

- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Unnamed Source.

- N-(5-bromopyridin-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. PubChem.

- Process optimization for acid-amine coupling: a c

- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.

- N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide. Unnamed Source.

- New carboxamides bearing benzenesulphonamides: Synthesis, molecular docking and pharmacological properties.

- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH.

- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.

Sources

- 1. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hepatochem.com [hepatochem.com]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound [cymitquimica.com]

- 8. labsolu.ca [labsolu.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Physicochemical Properties in the Development of Novel Bromopyridine Derivatives: A Technical Guide

Introduction: The Enduring Significance of Bromopyridines in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] The introduction of a bromine atom onto the pyridine ring further enhances its utility, providing a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This allows for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR).

However, the journey from a promising bromopyridine-containing hit to a viable drug candidate is fraught with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. These properties, including solubility, lipophilicity, acidity (pKa), and solid-state characteristics, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding and early characterization of these parameters are therefore not merely ancillary exercises but are critical to mitigating late-stage attrition and accelerating the drug development pipeline.

This in-depth technical guide provides a framework for the systematic evaluation of the physicochemical properties of novel bromopyridine derivatives. Moving beyond a simple recitation of methods, this guide delves into the causal relationships between molecular structure and physical characteristics, offering field-proven insights into experimental design and data interpretation.

Key Physicochemical Properties and Their Determination

The successful progression of a drug candidate is a delicate balance of multiple physicochemical parameters. For novel bromopyridine derivatives, the following properties are of paramount importance.

Lipophilicity (LogP/LogD): A Double-Edged Sword

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes.[4] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A related parameter, the distribution coefficient (LogD), accounts for the lipophilicity of both the ionized and unionized forms of a molecule at a specific pH.

While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The position of the bromine atom on the pyridine ring, along with the nature and position of other substituents, significantly influences a derivative's lipophilicity.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its directness and accuracy.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a relevant buffer, typically phosphate-buffered saline at pH 7.4 for LogD determination) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the bromopyridine derivative in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a suitable vessel, combine a known volume of the stock solution with a known volume of the aqueous phase (pre-saturated water or buffer).

-

Equilibration: Shake the vessel for a sufficient time (typically 1-24 hours) to allow the compound to reach equilibrium between the two phases. Centrifugation can be used to ensure complete phase separation.

-

Quantification: Carefully separate the two phases. Determine the concentration of the bromopyridine derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Acidity Constant (pKa): The Driver of Ionization

The pKa is a measure of the acidity of a compound and dictates its ionization state at a given pH. The nitrogen atom in the pyridine ring is basic and can be protonated. The pKa of the conjugate acid (pyridinium ion) is a crucial parameter, as the charge state of a molecule significantly impacts its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the bromine atom generally lowers the pKa of the pyridinium ion compared to unsubstituted pyridine.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.

Protocol: Potentiometric Titration for pKa Determination

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa of the compound.

-

Sample Preparation: Accurately weigh a known amount of the bromopyridine derivative and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility. A constant ionic strength is maintained using an inert salt like KCl.

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the acidic or basic form is being determined. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the compound is in its ionized form.

Aqueous Solubility: The Gateway to Bioavailability

For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The crystal lattice energy and the thermodynamics of solvation are the primary determinants of a compound's intrinsic solubility. The introduction of bromine and other substituents can have a profound, and sometimes unpredictable, effect on these factors.

Solid-State Properties: The Influence of Crystal Structure

The solid-state properties of an active pharmaceutical ingredient (API), including its crystal form (polymorphism), melting point, and hygroscopicity, are critical for its formulation, stability, and manufacturability. Different polymorphs of the same compound can exhibit different solubilities, dissolution rates, and bioavailability.

Characterization of Solid-State Properties: A Multi-Technique Approach

A combination of analytical techniques is employed to comprehensively characterize the solid state of a novel bromopyridine derivative.

-

X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline form, allowing for the identification of different polymorphs.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and purity.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, used to assess thermal stability and the presence of solvates or hydrates.

-

Single-Crystal X-Ray Diffraction: Provides the definitive three-dimensional structure of a molecule in the solid state, offering invaluable insights into intermolecular interactions that govern crystal packing and, consequently, physical properties.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the bromopyridine derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector. The crystal is rotated to collect a complete dataset.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods, and the structural model is refined to best fit the experimental data.

Data Presentation and Interpretation

To facilitate the comparison and selection of promising candidates, it is essential to present physicochemical data in a clear and organized manner.

Table 1: Physicochemical Properties of Exemplary Bromopyridine Derivatives

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP | Aqueous Solubility (µg/mL) |

| 2-Bromopyridine | 158.00 | N/A (Liquid) | 0.71 | 1.42 | ~2500 | |

| 3-Bromopyridine | 158.00 | -27 | 2.84 | 1.59 | Soluble | |

| 4-Bromopyridine | 158.00 | 54-57 | 3.85 | 1.50 | Insoluble | |

| Novel Derivative A | [Structure A] | [Value] | [Value] | [Value] | [Value] | [Value] |

| Novel Derivative B | [Structure B] | [Value] | [Value] | [Value] | [Value] | [Value] |

Note: Data for novel derivatives A and B would be populated with experimentally determined values.

Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating experimental workflows and the logical connections between different aspects of physicochemical characterization.

Caption: Experimental workflow for the synthesis and physicochemical characterization of novel bromopyridine derivatives.

Caption: Interplay between molecular structure, physicochemical properties, and biological outcomes.

Conclusion: A Proactive Approach to Drug Discovery

The successful development of novel bromopyridine derivatives hinges on a deep and early understanding of their physicochemical properties. By employing a systematic and multi-faceted approach to characterization, drug discovery teams can make more informed decisions, identify and mitigate potential liabilities, and ultimately increase the probability of advancing effective and safe medicines to the clinic. This guide provides a foundational framework for this critical aspect of drug development, emphasizing the causal links between molecular structure and the physical properties that govern a compound's fate in a biological system.

References

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules. [Link]

-

A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2021). ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

-

The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2021). Molecules. [Link]

-

Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. (2022). Molecules. [Link]

-

A NOVEL FUSED PYRIDOPYRIMIDINE DERIVATIVES: SYNTHESIS AND CHARACTERIZATION. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. (2023). Molecules. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PubMed. [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Crystal structure of bromido-fac-tricarbonyl[5-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazole-κ2N,N′]rhenium(I). (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Structure-Property Relationships Reported for the New Drugs Approved in 2022. (2023). PubMed. [Link]

-

Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2024). ResearchGate. [Link]

-

Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). Molecules. [Link]

-

Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2021). ResearchGate. [Link]

-

Structure-Property Relationships Reported for the New Drugs Approved in 2024. (2024). Mini-Reviews in Medicinal Chemistry. [Link]

-

Crystal structure of 3-bromopyridine N-oxide. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Synthesis and Crystal Structure of Dibromido{amine}Zinc. (2015). Journal of Chemistry. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Rationale for Investigation

The compound N-(5-bromopyridin-2-yl)piperidine-4-carboxamide emerges from a rich heritage of medicinal chemistry, combining two privileged scaffolds: the piperidine-4-carboxamide core and a 5-bromopyridine moiety. The piperidine heterocycle is a cornerstone in drug discovery, prized for its favorable physicochemical properties that can enhance pharmacokinetics and facilitate interactions with a wide array of biological targets[1][2]. The 5-bromopyridine unit is of particular interest, as it is a well-established pharmacophore in the development of potent and selective kinase inhibitors[3][4][5]. The bromine atom not only influences electronic properties but also serves as a strategic handle for synthetic elaboration, allowing for systematic exploration of structure-activity relationships (SAR)[3][5].

Given these structural precedents, we hypothesize that the primary mechanism of action for this compound is the inhibition of one or more protein kinases . This guide outlines a comprehensive, multi-stage experimental strategy designed to rigorously test this hypothesis, identify the specific kinase target(s), and elucidate the downstream cellular consequences of target engagement.

Part 1: Initial Target Landscape Assessment via Broad-Panel Kinase Screening

The initial and most critical step is to ascertain whether the compound exhibits any kinase inhibitory activity. A broad-panel kinase screen provides an unbiased survey of the human kinome, offering a rapid and cost-effective method to identify potential targets.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: this compound is solubilized in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Concentration: The compound is typically screened at two concentrations, for instance, 1 µM and 10 µM, to identify potent inhibitors and distinguish dose-dependent effects.

-

Kinase Panel: A comprehensive panel, such as the DiscoverX KINOMEscan™ or a similar platform, is utilized. These platforms often employ binding assays (e.g., competition binding) which are independent of ATP concentration and can identify both active and allosteric site binders.

-

Data Analysis: Results are expressed as a percentage of control (%Ctrl) or percent inhibition. A common threshold for identifying a "hit" is >90% inhibition at 10 µM.

Causality and Self-Validation:

-

Why a binding assay? Unlike activity-based assays, binding assays are not confounded by the need for an active enzyme or specific substrate conditions. This provides a more direct measure of interaction between the compound and the kinase.

-

Why two concentrations? Screening at a high concentration (10 µM) maximizes the chance of detecting even weak interactions, while a lower concentration (1 µM) helps to prioritize more potent hits and reduce the likelihood of false positives from non-specific binding.

Part 2: Quantitative Assessment of Target Affinity and Enzymatic Inhibition

Following the identification of initial hits from the broad-panel screen, the next logical step is to quantify the binding affinity and inhibitory potency of the compound against these specific kinases.

Experimental Protocol: IC50 Determination and Mechanism of Inhibition Studies

-

Dose-Response Assays: For each validated hit kinase, a dose-response curve is generated. The compound is serially diluted (typically in half-log steps) and incubated with the kinase and a suitable substrate.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal model.

-

Mechanism of Inhibition (MOI) Studies: To understand how the compound inhibits the kinase, kinetic studies are performed by measuring enzyme activity at various concentrations of both the compound and ATP. Lineweaver-Burk or Michaelis-Menten plots are then used to determine if the inhibition is competitive (binds to the ATP pocket), non-competitive, or uncompetitive.

Data Presentation: Summary of Kinase Inhibition

| Kinase Target | IC50 (nM) | Hill Slope | Mechanism of Inhibition |

| Kinase-X | 75 | 1.1 | ATP-Competitive |

| Kinase-Y | 850 | 0.9 | ATP-Competitive |

| Kinase-Z | >10,000 | N/A | Not Determined |

Authoritative Grounding:

The principles of enzyme kinetics and IC50 determination are foundational in pharmacology. Protocols are based on established methodologies widely used in academic and industrial drug discovery.

Part 3: Cellular Target Engagement and Validation

Demonstrating that the compound can bind to its putative kinase target within the complex environment of a living cell is a crucial validation step. This confirms that the target is accessible and that the compound is not simply an artifact of in vitro assays.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: A relevant cell line (e.g., one known to express the target kinase) is cultured and treated with either the vehicle (DMSO) or this compound at various concentrations.

-

Thermal Challenge: The treated cells are then heated to a range of temperatures. The principle of CETSA is that ligand binding stabilizes the target protein, increasing its melting temperature.

-

Protein Extraction and Analysis: After heating, the cells are lysed, and the soluble protein fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.

-

Western Blotting: The amount of soluble target kinase remaining at each temperature is quantified by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualization: CETSA Workflow

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: Phospho-Protein Western Blotting

-

Cell Treatment: Treat a relevant cell line with the compound at concentrations at and around its IC50 value for varying lengths of time (e.g., 1, 6, 24 hours).

-

Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate growth factor (e.g., EGF or IGF-1) to activate the PI3K pathway.

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated (active) forms of key downstream proteins, such as phospho-Akt (Ser473) and phospho-S6K (Thr389). Total protein levels for Akt and S6K should also be measured to ensure that the compound is not affecting overall protein expression.

-

Analysis: A dose- and time-dependent decrease in the phosphorylation of these downstream effectors, without a change in total protein levels, would strongly support the proposed mechanism of action.

Conclusion and Forward Look

This technical guide has outlined a systematic and rigorous approach to defining the mechanism of action for this compound, centered on the strong hypothesis of kinase inhibition. The described workflow, moving from broad, unbiased screening to specific, quantitative, and cell-based validation, represents a gold-standard approach in modern drug discovery. The insights gained from these studies would not only elucidate the function of this specific molecule but also inform the future design of next-generation inhibitors with improved potency and selectivity.

References

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link] [6]5. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PubMed Central. [Link]

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link] [5]7. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Synthesis, Biological Activity, Molecular Modelling Studies and 3D-QSAR Investigations of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides. ResearchGate. [Link]

-

The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. PubMed Central. [Link]

-

Kinase inhibitors can accelerate the degradation of target proteins, study reveals. CeMM. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico modeling of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide binding

An In-Depth Technical Guide to the In Silico Modeling of N-(5-bromopy

yridin-2-yl)piperidine-4-carboxamide Binding to Fatty Acid Amide Hydrolase (FAAH)

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of the binding of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide to its putative target, Fatty Acid Amide Hydrolase (FAAH). Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the anandamide, a key endocannabinoid.[1][2] Inhibition of FAAH increases anandamide levels, a therapeutic strategy being explored for a range of conditions, including neuropathic pain, inflammation, and neurodegenerative disorders.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for conducting robust and insightful computational analyses. We will delve into the causality behind experimental choices, ensuring a self-validating system from initial protein preparation to advanced binding free energy calculations. The protocols outlined herein are grounded in established scientific principles and are supported by authoritative references to ensure technical accuracy and reproducibility.

Introduction: The Rationale for In Silico Modeling

The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs.[5] this compound is a small molecule of interest for its potential therapeutic applications. While its precise biological target is not explicitly defined in publicly available literature, its structural motifs are common in inhibitors of various enzymes.[6][7][8] For the purpose of this guide, and based on the prevalence of carboxamide-containing compounds as enzyme inhibitors, we will hypothesize its interaction with Fatty Acid Amide Hydrolase (FAAH).[1][9][10][11][12]

In silico modeling has become an indispensable tool in modern drug discovery, offering a powerful and cost-effective means to investigate molecular interactions at an atomic level.[13] By simulating the binding of a ligand to its target protein, we can:

-

Predict Binding Affinity: Estimate the strength of the interaction, a key determinant of a drug's potency.

-

Elucidate Binding Modes: Visualize the precise orientation and conformation of the ligand within the protein's active site.

-

Identify Key Interactions: Determine the specific amino acid residues involved in binding, guiding lead optimization efforts.

-

Understand Mechanism of Action: Gain insights into how the ligand may inhibit the protein's function.[3]

This guide will focus on a multi-faceted computational approach, integrating molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to provide a comprehensive understanding of the this compound–FAAH interaction.

Foundational Concepts and Methodological Overview

Our computational workflow is designed to progressively refine our understanding of the binding event, moving from initial, static predictions to dynamic simulations that capture the flexibility of the biological system.

Caption: A high-level overview of the in silico modeling workflow.

Detailed Experimental Protocols

Part 1: System Preparation

Objective: To prepare the protein and ligand structures for subsequent computational analysis, ensuring they are in a chemically and structurally realistic state.

Protocol: Protein Preparation

-

Obtain Crystal Structure: Download the crystal structure of human FAAH from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3PPM. This structure provides the experimentally determined coordinates of the protein atoms.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any buffer components. This is crucial to focus the simulation on the protein-ligand interaction of interest.

-

Protonation and Charge Assignment: Utilize a protein preparation wizard, such as that found in Maestro (Schrödinger) or the pdb2gmx tool in GROMACS, to add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4. This step is critical for accurate electrostatic calculations.

-

Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using tools like Modeller or the loop modeling functionalities within molecular modeling software suites. Unresolved regions can introduce instability in MD simulations if not addressed.

-

Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Protocol: Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem or sketched using a chemical drawing tool.

-

3D Conversion and Conformer Generation: Convert the 2D structure to a 3D conformation. It is advisable to generate multiple low-energy conformers to account for the ligand's flexibility.

-

Charge and Parameter Assignment: Assign appropriate partial charges and atom types to the ligand atoms using a suitable force field (e.g., GAFF2 for small molecules). This is a critical step for accurately modeling the ligand's interactions.

-

Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy starting conformation.

Part 2: Molecular Docking

Objective: To predict the most likely binding pose of this compound within the active site of FAAH.

Caption: The molecular docking workflow.

Protocol: Molecular Docking

-

Define the Binding Site: Identify the active site of FAAH. This can be done by referring to the co-crystallized ligand in the original PDB structure or through literature analysis. Define a grid box that encompasses this binding pocket. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.

-

Perform Docking: Utilize a molecular docking program such as AutoDock Vina or Glide. These programs will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity.

-

Analyze and Select the Best Pose: The docking program will output a series of ranked binding poses. Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. The selected pose should exhibit favorable interactions with key active site residues. This pose will serve as the starting point for the molecular dynamics simulations.

Table 1: Example Docking Results

| Pose | Docking Score (kcal/mol) | Key Interactions |

| 1 | -8.5 | Hydrogen bond with Ser241, Pi-pi stacking with Phe432 |

| 2 | -8.2 | Hydrogen bond with Ser217, Hydrophobic interactions |

| 3 | -7.9 | Salt bridge with Lys142 |

Part 3: Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the FAAH-ligand complex over time, providing a more realistic representation of the binding event and allowing for the assessment of complex stability.

Protocol: MD Simulation

-

System Solvation: Place the docked FAAH-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). The size of the box should be such that the protein is at least 10 Å from the box edges to avoid self-interaction artifacts.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization of the Solvated System: Perform a robust energy minimization of the entire system to remove any steric clashes between the protein, ligand, water, and ions.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and a constant pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures the system is stable before the production run.

-

Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space of the complex. The choice of simulation time depends on the specific research question.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

Part 4: Binding Free Energy Calculations

Objective: To calculate the binding free energy of the FAAH-ligand complex, providing a more accurate estimate of binding affinity than docking scores alone.

Protocol: MM/GBSA or MM/PBSA Calculation

-

Extract Snapshots: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the following energy components using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method:

-

ΔEMM: The change in molecular mechanics energy in the gas phase.

-

ΔGsolv: The change in solvation free energy.

-

-

Calculate Binding Free Energy: The binding free energy (ΔGbind) is then calculated as the sum of these components.

-

Per-Residue Energy Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues to identify the key residues driving the interaction.

Table 2: Example Binding Free Energy Calculation Results

| Energy Component | Value (kcal/mol) |

| ΔEMM | -50.2 |

| ΔGsolv | 25.8 |

| ΔGbind | -24.4 |

Data Interpretation and Visualization

A crucial aspect of in silico modeling is the ability to interpret the vast amount of data generated and to visualize the key molecular interactions.

-

Interaction Diagrams: Generate 2D and 3D diagrams illustrating the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.

-

RMSD and RMSF Plots: Plot the RMSD and RMSF values over the course of the simulation to visualize the stability of the complex and the flexibility of different protein regions.

-

Energy Decomposition Plots: Create plots showing the contribution of individual residues to the total binding free energy to highlight the "hot spots" of interaction.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The convergence of results from different computational methods provides confidence in the predictions. For example:

-

The binding pose predicted by docking should remain stable throughout the MD simulation.

-

The key interacting residues identified in the docking pose should also show significant contributions in the binding free energy decomposition analysis.

Furthermore, it is crucial to compare the computational predictions with experimental data whenever possible. For instance, if experimental binding affinities are known for a series of related compounds, the calculated binding free energies should correlate with these values.

Conclusion

This technical guide has provided a detailed and scientifically rigorous framework for the in silico modeling of this compound binding to FAAH. By following the step-by-step protocols and understanding the underlying principles, researchers can generate reliable and insightful predictions about the molecular interactions driving this binding event. This knowledge can be invaluable for guiding further experimental studies and for the rational design of more potent and selective FAAH inhibitors.

References

-

Buczynski, M. W., & Parsons, L. H. (2010). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British journal of pharmacology, 160(3), 423–442. [Link]

-

Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2011). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 40, 405-426. [Link]

-

Gohlke, H., & Case, D. A. (2004). Converging free energy estimates: MM-PB(GB)SA studies on the protein–protein complex Ras–Raf. Journal of computational chemistry, 25(2), 238-250. [Link]

-

Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular simulation, 38(2), 114-123. [Link]

-

Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature structural biology, 9(9), 646-652. [Link]

-

Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

-

Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247-260. [Link]

Sources

- 1. In Silico and In Vitro Analysis of Major Cannabis-Derived Compounds as Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound [cymitquimica.com]

- 8. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Modeling Studies on Carbazole Carboxamide Based BTK Inhibitors Using Docking and Structure-Based 3D-QSAR | MDPI [mdpi.com]

- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publish.kne-publishing.com [publish.kne-publishing.com]

An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Piperidine-4-carboxamide Analogs

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity.[1][2] Among its many derivatives, the piperidine-4-carboxamide scaffold has emerged as a particularly fruitful area of research, featuring in compounds with diverse therapeutic applications, including anticancer, antiviral, antipsychotic, and antimicrobial agents.[1][3][4]

This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of piperidine-4-carboxamide analogs. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative will be grounded in authoritative scientific literature, with detailed experimental protocols and data presented to ensure scientific integrity and reproducibility.

The Piperidine-4-carboxamide Core: A Versatile Template

The inherent versatility of the piperidine-4-carboxamide scaffold lies in its distinct structural components, each amenable to modification for SAR exploration. These key regions are:

-

The Piperidine Nitrogen (N1): This position is crucial for modulating basicity, polarity, and overall pharmacokinetic properties. Substituents at N1 can profoundly influence target engagement and cellular permeability.

-

The Carboxamide Linker: The amide bond provides a rigid, planar unit that can participate in hydrogen bonding interactions within a target's active site. Both the nitrogen and carbonyl moieties can be further substituted.

-

The C4 Substituent: The group attached to the carboxamide nitrogen offers a significant vector for exploring chemical space and introducing functionalities that can interact with specific pockets of the target protein.

The interplay of these three regions dictates the overall pharmacological profile of the resulting analog.

Case Study 1: Piperidine-4-carboxamides as DNA Gyrase Inhibitors for Mycobacterium abscessus

Mycobacterium abscessus is a notoriously difficult-to-treat pathogen due to its intrinsic resistance to many antibiotics.[5] Recent research has identified piperidine-4-carboxamides as a novel class of DNA gyrase inhibitors with potent activity against this bacterium.[5]

Lead Compound and SAR Exploration

The initial hit compound, MMV688844 (referred to as 844 ), was identified from the Pathogen Box library.[5] This compound served as the starting point for a comprehensive SAR study aimed at enhancing its antibacterial potency.

The general structure of the analogs can be retrosynthetically broken down into three key building blocks: a 6-methoxy-1,5-naphthyridine-4-amine, piperidine-4-carboxylic acid, and a substituted phenyl ethyl bromide.[5]

Key SAR Findings:

-

Substitution on the Phenyl Ring: Modifications to the phenyl ring at the terminus of the molecule had a significant impact on activity.

-

Placing a trifluoromethyl (CF3) group at the 4-position of the phenyl ring (844-TFM ) resulted in a nearly 10-fold increase in activity against M. abscessus (MIC = 1.5 µM) compared to the parent compound.[5]

-

Moving the CF3 group to the 3-position (9f ) led to a decrease in potency (MIC = 12.5 µM).[5]

-

Difluorination at various positions on the phenyl ring did not yield compounds as active as 844-TFM .[5]

-

A combination of a 3-fluoro and 4-trifluoromethyl substitution (5l ) maintained high antimicrobial activity (MIC = 0.6 µM), comparable to 844-TFM .[5]

-

This data strongly suggests that a potent electron-withdrawing group at the 4-position of the terminal phenyl ring is optimal for activity.

Quantitative SAR Data

| Compound | R1 (Phenyl Substitution) | MIC (µM) against M. abscessus | DNA Gyrase IC50 (µM) |

| 844 | 4-Cl | >12.5 | ND |

| 844-TFM | 4-CF3 | 1.5 | 1.5 |

| 9f | 3-CF3 | 12.5 | ND |

| 5l | 3-F, 4-CF3 | 0.6 | ND |

| ND: Not Determined |

Experimental Workflow: Synthesis and Evaluation

The synthesis of these analogs and their subsequent biological evaluation follows a logical and well-established workflow in medicinal chemistry.

Caption: A generalized workflow for the synthesis and evaluation of piperidine-4-carboxamide analogs.

Detailed Synthetic Protocol: Synthesis of 844-TFM

This protocol outlines the key steps for the synthesis of the potent analog 844-TFM , adapted from the literature.[5]

Step 1: Amide Coupling

-

To a solution of 6-methoxy-1,5-naphthyridin-4-amine (1a ) and Boc-piperidine-4-carboxylic acid (2 ) in DMF, add HATU and DIPEA.

-

Stir the reaction mixture at room temperature overnight.

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected amine salt.

Step 3: N-Alkylation

-

To a solution of the deprotected amine in DMF, add a suitable base (e.g., TEA or DIPEA) followed by 1-(2-bromoethyl)-4-(trifluoromethyl)benzene.

-

Stir the reaction mixture at room temperature overnight.

-

Purify the final product, 844-TFM , by column chromatography.

Case Study 2: Piperidine-4-carboxamides as Modulators of Opioid Receptors

The piperidine scaffold is a well-known feature in many opioid receptor ligands.[6] SAR studies on piperidine-4-carboxamide analogs have led to the identification of potent and selective antagonists for the kappa opioid receptor (KOR).[6]

Lead Compound and SAR Exploration

The lead compound, JDTic, is a potent and selective KOR antagonist.[6] SAR studies focused on modifying the N-substituent of the piperidine ring and the carboxamide portion.

Key SAR Findings:

-

Modifications to the N-Substituent: The nature of the substituent on the piperidine nitrogen plays a critical role in both potency and selectivity.

-

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine moiety is a key pharmacophore for KOR antagonism.[6]

-

-

Modifications to the Carboxamide Moiety: The group attached to the amide nitrogen also significantly influences activity.

-

In one study, replacing a valine-derived side chain with an isoleucine-derived side chain led to a compound (3 ) with a remarkable K

evalue of 0.03 nM at the KOR and over 100-fold selectivity against the mu and delta opioid receptors.[6]

-

Signaling Pathway

Caption: Simplified signaling pathway of a KOR antagonist.

Biological Assay Protocol: [³⁵S]GTPγS Binding Assay

This assay is a functional measure of G-protein coupled receptor (GPCR) activation. Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS to the G-protein.

-

Prepare cell membranes expressing the opioid receptor of interest (e.g., KOR).

-

In a 96-well plate, add the cell membranes, a known concentration of a KOR agonist, and varying concentrations of the piperidine-4-carboxamide test compound.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate the plate at 30°C for a defined period.

-

Terminate the reaction by rapid filtration through a filter mat, which traps the membranes.

-

Wash the filter mat to remove unbound [³⁵S]GTPγS.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Calculate the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Case Study 3: Piperidine-4-carboxamides as Inhibitors of Protein Kinase B (Akt)

Protein kinase B (Akt) is a key node in signaling pathways that regulate cell growth and survival, and its dysregulation is common in cancer.[7] Piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Akt.[7]

From Poor to Favorable Pharmacokinetics: The Role of the Carboxamide

Initial lead compounds in this series, which featured a 4-amino-4-benzylpiperidine core, showed good cellular activity but suffered from rapid in vivo metabolism, leading to poor oral bioavailability.[7] A critical breakthrough was achieved by replacing the benzyl group with a carboxamide linker. This modification led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which demonstrated improved metabolic stability and oral bioavailability.[7]

This highlights a crucial aspect of SAR: it's not just about optimizing potency but also about fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.

Logical Relationship in Drug Design

Caption: The logical progression from an initial hit to an optimized lead compound.

Conclusion and Future Perspectives

The piperidine-4-carboxamide scaffold continues to be a rich source of novel therapeutic agents. The case studies presented here demonstrate the power of systematic SAR studies in transforming initial hits into potent and selective drug candidates with desirable pharmacokinetic profiles. Future research in this area will likely focus on:

-

Exploring Novel Chemical Space: The synthesis of more diverse and complex analogs to probe interactions with a wider range of biological targets.

-

Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design analogs with improved target affinity and selectivity.[8][9]

-

Targeting New Disease Areas: Applying the knowledge gained from existing SAR studies to develop piperidine-4-carboxamide-based therapies for other diseases.

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full potential of the piperidine-4-carboxamide scaffold in drug discovery can be realized.

References

-

Stadler, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4268-4287. Available from: [Link]

-

Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available from: [Link]

-

Baig, S. Y., et al. (2019). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific and Engineering Research, 10(2), 1-6. Available from: [Link]

-

Lawong, T., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 918-931.e9. Available from: [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link]

-

Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. Available from: [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]

-

Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860. Available from: [Link]

- Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

-

Yaffe, D., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Journal of Pharmacy and Pharmacology, 69(8), 1046-1057. Available from: [Link]

-

Shirude, P. S., et al. (2013). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4963-4968. Available from: [Link]

-

OmicsDI. S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. Available from: [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116869. Available from: [Link]

-

Hennessy, E. J., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4112-4123. Available from: [Link]

-

de la Cueva, L., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475. Available from: [Link]

-

DTIC. Piperidine Synthesis. Available from: [Link]

-

ResearchGate. 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Available from: [Link]

-

ResearchGate. Structure and properties of the µ opioid receptor ligands examined in the study. Available from: [Link]

-

Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(24), 5899-5902. Available from: [Link]

-

Li, F., et al. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical Biology & Drug Design, 74(4), 335-342. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Bioorganic & Medicinal Chemistry Letters. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid Receptor Agonists for CNS Indications: Identifying Clinical Candidates. Available from: [Link]

-

Scientific Reports. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Available from: [Link]

-

Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 25(21), 5186. Available from: [Link]

-

Semantic Scholar. 2-Phenyl-4-quinolinecarboxamides: a novel class of potent and selective non-peptide competitive antagonists for the human neurokinin-3 receptor. Available from: [Link]

-

ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available from: [Link]

-

International Journal of Molecular Sciences. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. Available from: [Link]

-

MDPI. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Available from: [Link]

-

Expert Opinion on Investigational Drugs. Neurokinin-1 receptor antagonists in the prevention of postoperative nausea and vomiting. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Elucidation of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, the precise structural confirmation of novel chemical entities is paramount. N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, with its molecular formula C₁₁H₁₄BrN₃O and a molecular weight of 284.15 g/mol , represents a scaffold of significant interest, combining the functionalities of a substituted pyridine ring and a piperidine carboxamide.[1] This guide provides an in-depth, practical framework for researchers to analyze and confirm the structure of this molecule using a synergistic suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our approach moves beyond mere data reporting, focusing on the causal logic behind experimental design and the interpretive science that transforms raw data into a definitive structural assignment.

Molecular Structure and Analytical Workflow

The analytical challenge is to unambiguously confirm the connectivity and chemical environment of every atom within the target molecule. Our strategy employs a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.

Caption: High-level workflow for structural elucidation.

Part 1: ¹H and ¹³C NMR Spectroscopy – The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the hydrogen and carbon environments within the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is often a good first choice for general solubility, while DMSO-d₆ can be useful for resolving exchangeable protons like N-H.[2]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration where necessary.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to confidently assign proton-proton couplings and directly link protons to their attached carbons, respectively.

Predicted ¹H NMR Spectral Data

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons of this compound, based on analysis of its constituent fragments.

Caption: Numbered structure of the target molecule for NMR assignment.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |

| H(d) | 8.5 - 9.5 | Broad Singlet | 1H | Amide N-H | Amide protons are typically deshielded and may appear broad. |

| H(a) | ~8.2 | Doublet (d) | 1H | Pyridine C3-H | Ortho to bromine and adjacent to a nitrogen, leading to significant deshielding. |

| H(b) | ~7.7 | Doublet of Doublets (dd) | 1H | Pyridine C4-H | Coupled to both H(a) and H(c). |

| H(c) | ~8.0 | Doublet (d) | 1H | Pyridine C6-H | Ortho to the amide-substituted nitrogen. |

| H(h) | 2.5 - 3.5 | Broad Singlet | 1H | Piperidine N-H | Position is variable and depends on solvent and concentration. |

| H(f, eq), H(g, eq) | 3.0 - 3.4 | Multiplet | 4H | Piperidine C2/6, C3/5 (eq) | Axial protons adjacent to nitrogen are typically deshielded.[3] |

| H(e) | 2.4 - 2.7 | Multiplet | 1H | Piperidine C4-H | Methine proton adjacent to the carbonyl group. |

| H(f, ax), H(g, ax) | 1.8 - 2.2 | Multiplet | 4H | Piperidine C2/6, C3/5 (ax) | Equatorial protons are typically more shielded than their axial counterparts.[3] |

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C=O (Amide) | 174 - 176 | Carbonyl carbons in secondary amides appear in this downfield region.[4] |

| Pyridine C2 | ~155 | Carbon attached to the amide nitrogen is significantly deshielded. |

| Pyridine C6 | ~148 | Aromatic carbon adjacent to ring nitrogen. |

| Pyridine C4 | ~140 | Bromine substitution influences the electronics of the ring. |

| Pyridine C5 | ~115 | Carbon bearing the bromine atom. |

| Pyridine C3 | ~110 | Aromatic carbon ortho to the amide-substituted nitrogen. |

| Piperidine C2, C6 | 45 - 50 | Carbons adjacent to the piperidine nitrogen.[5] |

| Piperidine C4 | 40 - 45 | Methine carbon attached to the carboxamide group. |

| Piperidine C3, C5 | 25 - 30 | Remaining piperidine methylene carbons.[5] |

Part 2: Mass Spectrometry – The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol: MS Analysis

-